2-(Methylsulfonamido)isonicotinic Acid
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Overview
Description
2-(Methylsulfonamido)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a methylsulfonamido group attached to the isonicotinic acid structure
Preparation Methods
The synthesis of 2-(Methylsulfonamido)isonicotinic acid typically involves the reaction of isonicotinic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(Methylsulfonamido)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylsulfonamido group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfonamido)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(Methylsulfonamido)isonicotinic acid can be compared with other similar compounds such as isonicotinic acid, nicotinic acid, and picolinic acid. These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties.
Similar compounds include:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-(methanesulfonamido)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-4-5(7(10)11)2-3-8-6/h2-4H,1H3,(H,8,9)(H,10,11) |
InChI Key |
NHMQXKFPUGVSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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